3-(1-Methylazetidin-2-yl)pyridine
Description
3-(1-Methylazetidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a 1-methylazetidine ring at the 3-position. Azetidine, a four-membered saturated nitrogen-containing ring, introduces steric constraints and altered basicity compared to larger analogs like piperidine.
Properties
CAS No. |
110716-86-4 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
3-(1-methylazetidin-2-yl)pyridine |
InChI |
InChI=1S/C9H12N2/c1-11-6-4-9(11)8-3-2-5-10-7-8/h2-3,5,7,9H,4,6H2,1H3 |
InChI Key |
AQTJADRDDFZHKK-UHFFFAOYSA-N |
SMILES |
CN1CCC1C2=CN=CC=C2 |
Canonical SMILES |
CN1CCC1C2=CN=CC=C2 |
Synonyms |
1-methyl-2-(3-pyridyl)azetidine 1-MPATD |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
Enzyme Kinetics and Binding Modes
- Competitive Inhibition : Compound 17 acts as a competitive inhibitor against dimethylated H3K4 substrates, with docking studies revealing interactions between the pyridine core and FAD/Tyr761 .
- Azetidine Derivatives : Molecular modeling predicts that the 1-methylazetidine group may occupy a subpocket near Ala809, but its shorter geometry could weaken Asp555 interactions, reducing potency compared to piperidine analogs .
Cellular and Preclinical Data
- Piperidine-Based Compounds: Induce H3K4 methylation (EC50 = 280 nM) and suppress tumor growth in xenograft models .
- Azetidine Analogs: No direct data are available, but structural parallels suggest reduced efficacy unless compensatory hydrophobic interactions enhance target engagement.
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